2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
Synthesis Analysis
An asymmetric approach to synthesizing bicyclo[2.2.1]heptane-1-carboxylates has been reported. Researchers achieved this via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Starting from simple precursors, this method allows rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions .
Molecular Structure Analysis
The molecular structure of 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane consists of a bicyclo[2.2.1]heptane core fused with a pyrimidine ring. The bridgehead carbon in the bicyclic system provides a unique feature, and the pyrimidine moiety adds further complexity. The arrangement of atoms and bonds within this compound influences its properties and reactivity .
Chemical Reactions Analysis
The compound’s reactivity is of interest due to its potential applications. Researchers have explored its synthesis via formal [4 + 2] cycloaddition reactions, which involve the formation of two new bonds. Mechanistically, this reaction proceeds through hydrogen bond catalysis using a chiral tertiary amine as the catalyst. The resulting bicyclo[2.2.1]heptane-1-carboxylates exhibit diverse functional groups and enantioselectivity .
properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8-9(2)13-7-14-12(8)15-6-10-3-4-11(15)5-10/h7,10-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBSRMRAADGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CCC2C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane |
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